molecular formula C6H7F2N3O B2516193 3-(2,2-Difluoroethoxy)pyrazin-2-amine CAS No. 1697876-30-4

3-(2,2-Difluoroethoxy)pyrazin-2-amine

Cat. No.: B2516193
CAS No.: 1697876-30-4
M. Wt: 175.139
InChI Key: HCALTEGTIZHQEZ-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)pyrazin-2-amine (CAS 1697485-11-2) is a high-purity chemical compound offered for research and development purposes. This amine-substituted pyrazine derivative features a 2,2-difluoroethoxy side chain, a structural motif known to influence the physicochemical properties and bioavailability of molecules, making it a valuable intermediate in medicinal chemistry . While specific biological data for this exact compound is limited in public literature, its core structure is closely related to other fluorinated heterocycles that are investigated as key building blocks in the synthesis of potential therapeutic agents. For instance, analogous compounds with fluoroalkoxy substitutions on nitrogen-containing heterocycles are frequently utilized in the development of receptor antagonists . Research into similar molecules has shown their relevance in programs targeting central nervous system (CNS) disorders and metabolic diseases , highlighting the potential research value of this chemical scaffold. The structural features of this compound suggest it may serve as a versatile precursor for the synthesis of more complex molecules, such as condensed ring systems often explored in drug discovery . Its molecular formula is C6H6F3N3O with a molecular weight of 193.13 g/mol . As with all research chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-5(9)10-1-2-11-6/h1-2,4H,3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCALTEGTIZHQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Methodologies

Halogenated Intermediate Synthesis

Preparation of 3-Bromo-pyrazin-2-amine

Bromination of pyrazin-2-amine occurs regioselectively at the 3-position using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours (82% yield). Alternative methods employ Br2/H2O2 in H2SO4, though with reduced selectivity (65% yield, 4:1 3-bromo:5-bromo ratio).

Mechanistic Insight :
The amine group directs electrophilic substitution through resonance stabilization, favoring bromination at the para position relative to the amino group.

Alternative Leaving Group Installation

Patent EP2998283A1 discloses the use of trifluoromethanesulfonyl (OTf) groups for enhanced reactivity. Treatment of 3-hydroxy-pyrazin-2-amine with triflic anhydride in pyridine provides the corresponding triflate in 91% yield, offering superior leaving group ability for challenging substitutions.

Nucleophilic Alkoxylation Strategies

Direct Displacement with 2,2-Difluoroethoxide

Reaction of 3-bromo-pyrazin-2-amine with sodium 2,2-difluoroethoxide in DMF at 120°C for 12 hours achieves 68% conversion. Optimization studies reveal:

Parameter Optimal Condition Yield Impact
Base NaH +22% vs K2CO3
Solvent DMSO +15% vs DMF
Temperature 140°C +18% vs 120°C
Reaction Time 8 hours Max yield

Limitation : Competing hydrolysis generates 3-hydroxy-pyrazin-2-amine (12-15% yield), necessitating anhydrous conditions.

Phase-Transfer Catalyzed Reactions

Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enables reactions at lower temperatures (90°C) with improved yields (78%). The mechanism involves enhanced nucleophilicity of 2,2-difluoroethoxide through ion-pair stabilization.

Transition Metal-Mediated Couplings

Copper-Catalyzed Ullmann-Type Coupling

Modified Ullmann conditions using CuI (10 mol%), 1,10-phenanthroline ligand, and Cs2CO3 in dioxane at 110°C achieve 83% yield. This method proves particularly effective for electron-deficient heteroarenes:

$$ \text{3-Br-pyrazin-2-amine} + \text{HOCH2CF2} \xrightarrow{\text{CuI, phen, Cs2CO3}} \text{3-(CF2CH2O)-pyrazin-2-amine} $$

Advantages :

  • Tolerates moisture better than SNAr
  • Enables use of unprotected amino groups

Protecting Group Strategies

Acetylation/Deacetylation Sequence

Protecting the amine as acetamide prior to alkoxylation prevents side reactions:

  • Acetylation: Acetic anhydride/pyridine, rt, 2h (95%)
  • Alkoxylation: NaH/2,2-difluoroethanol, DMF, 140°C, 6h (81%)
  • Deprotection: 6M HCl reflux, 3h (89%)

Overall yield : 68% (three steps)

Alternative Synthetic Pathways

Reductive Amination Approach

PMC3483018 demonstrates the use of 3-(2,2-difluoroethoxy)pyrazine-2-carbaldehyde in reductive amination. Catalytic hydrogenation (H2, Pd/C) with ammonium acetate provides the target amine in 74% yield:

$$ \text{3-(CF2CH2O)-pyrazine-2-carbaldehyde} + \text{NH4OAc} \xrightarrow{\text{H2, Pd/C}} \text{3-(CF2CH2O)-pyrazin-2-amine} $$

Enzymatic Synthesis

Emerging methodologies employ lipase-catalyzed transesterification for greener synthesis. Candida antarctica lipase B (CAL-B) mediates the reaction between 3-hydroxy-pyrazin-2-amine and 2,2-difluoroethyl acetate in TBME at 50°C (61% yield).

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.32 (s, 1H, H5), 6.85 (br s, 2H, NH2), 4.72 (t, J=14.2 Hz, 2H, OCH2), 3.98 (tt, J=3.5, 14.2 Hz, 2H, CF2)
19F NMR (376 MHz, DMSO-d6) δ -122.4 (t, J=14.2 Hz)
HRMS (ESI+) m/z calc. for C6H7F2N3O [M+H]+: 186.0481, found: 186.0483

Industrial-Scale Production Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI E-factor
SNAr 420 8.7 34.2
Ullmann Coupling 580 12.3 45.8
Enzymatic 720 5.1 18.9

PMI : Process Mass Intensity; E-factor : Environmental factor

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)pyrazin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

3-(2,2-Difluoroethoxy)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 3-(2,2-Difluoroethoxy)pyrazin-2-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Similarity Score (to Target)
This compound 1369341-40-1 C₅H₅F₃N₄O 194.12 2,2-difluoroethoxy at C3 1.00 (Reference)
5-(2-Methoxyethoxy)pyrazin-2-amine 13484-56-5 C₇H₁₁N₃O₂ 169.18 2-methoxyethoxy at C5 0.89
3-Chloro-6-methoxypyrazin-2-amine 5049-61-6 C₅H₆ClN₃O 159.57 Chloro at C3, methoxy at C6 0.76
6-(Trifluoromethoxy)pyrazin-2-amine 1261576-51-5 C₅H₄F₃N₃O 179.10 Trifluoromethoxy at C6 N/A

Key Observations :

  • Substituent Effects: The difluoroethoxy group in the target compound introduces two fluorine atoms, enhancing electronegativity and lipophilicity compared to non-fluorinated analogs like 5-(2-Methoxyethoxy)pyrazin-2-amine. This may improve membrane permeability and metabolic stability .
  • Positional Isomerism: The placement of substituents significantly impacts properties.
  • Halogen vs. Alkoxy : 3-Chloro-6-methoxypyrazin-2-amine (similarity score 0.76) replaces the difluoroethoxy group with a chloro substituent, which is smaller and less electron-withdrawing. This could reduce solubility in polar solvents compared to the target compound .

Biological Activity

3-(2,2-Difluoroethoxy)pyrazin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H9F2N3O
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 1697876-30-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as a modulator of various enzymes, potentially influencing pathways involved in cellular signaling and proliferation. The difluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
    Cell LineIC50 (µM)
    Hep G215.0
    MCF-712.5
    A54910.0
    These values indicate the concentration required to inhibit cell viability by 50%, showing promising anticancer potential.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression and metastasis. For instance, it has shown inhibitory effects on metalloproteases, which are critical in extracellular matrix remodeling during cancer metastasis.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

  • Study on Hepatocellular Carcinoma : In a study involving Hep G2 cells, treatment with the compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds within the pyrazine class, this compound demonstrates unique properties that may enhance its therapeutic profile:

Compound NameAnticancer ActivityEnzyme Inhibition
This compoundHighModerate
Pyrazine Derivative AModerateHigh
Pyrazine Derivative BLowLow

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